molecular formula C11H12N2O B563033 1-(3-Methylquinoxalin-2-YL)ethanol CAS No. 104217-24-5

1-(3-Methylquinoxalin-2-YL)ethanol

Cat. No.: B563033
CAS No.: 104217-24-5
M. Wt: 188.23
InChI Key: AOGWWPQTCFVNAE-UHFFFAOYSA-N
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Description

1-(3-Methylquinoxalin-2-YL)ethanol is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(3-Methylquinoxalin-2-YL)ethanol are not fully understood due to the limited research available. It is known that quinoxaline derivatives, such as this compound, have been synthesized and evaluated for their expected antimicrobial activity . These compounds showed potent antibacterial and antifungal activities against the tested strains of bacteria and fungi .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that quinoxaline derivatives have shown significant antiproliferative activities against two human cancer cell lines, MCF-7 and HepG-2 .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that quinoxaline derivatives can occupy the adenine region in the ATP binding pocket . This suggests that this compound may interact with biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanol typically involves the condensation of 3-methylquinoxalin-2(1H)-one with appropriate reagents. One common method is the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by reduction to yield the desired ethanol derivative . This process requires specific reaction conditions, including the use of a strong base and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylquinoxalin-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

1-(3-Methylquinoxalin-2-YL)ethanol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWWPQTCFVNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679191
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104217-24-5
Record name α,3-Dimethyl-2-quinoxalinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104217-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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